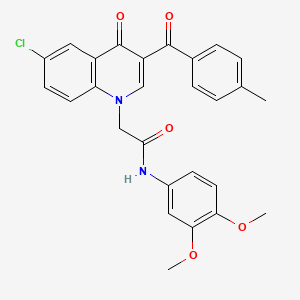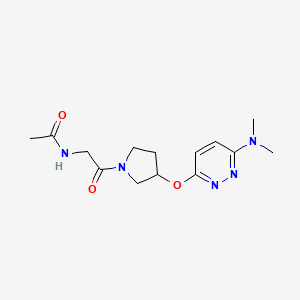
N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a useful research compound. Its molecular formula is C14H21N5O3 and its molecular weight is 307.354. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been found to have significant anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Antihypertensive Properties
Pyridazin-3(2H)-one derivatives, which include the compound , have been reported to possess antihypertensive properties . This makes them potential candidates for the development of new drugs for the treatment of hypertension .
Platelet Aggregation Inhibitory Activity
These compounds have also been found to inhibit platelet aggregation . This property could make them useful in the prevention and treatment of conditions such as thrombosis and other cardiovascular diseases .
Cardiotonic Activities
Pyridazin-3(2H)-one derivatives are known for their cardiotonic activities . This means they can increase the force of contractions of the heart muscle, which could be beneficial in conditions such as heart failure .
Analgesic and Anti-inflammatory Properties
These compounds have pronounced analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of pain and inflammation .
Antidiabetic Properties
Recent studies have reported that pyridazin-3(2H)-one derivatives have antidiabetic properties . This could make them potential candidates for the development of new drugs for the treatment of diabetes .
Anticonvulsant Properties
Pyridazin-3(2H)-one derivatives have also been reported to possess anticonvulsant properties . This could make them potential candidates for the development of new drugs for the treatment of epilepsy .
Antiasthmatic Properties
Recent studies have also reported that pyridazin-3(2H)-one derivatives have antiasthmatic properties . This could make them potential candidates for the development of new drugs for the treatment of asthma .
properties
IUPAC Name |
N-[2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-10(20)15-8-14(21)19-7-6-11(9-19)22-13-5-4-12(16-17-13)18(2)3/h4-5,11H,6-9H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEGBSGLGZEXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

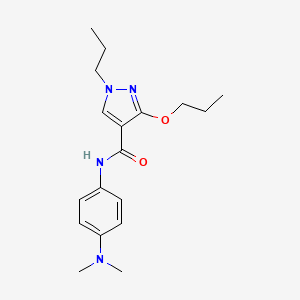

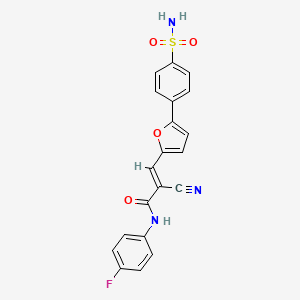
![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)

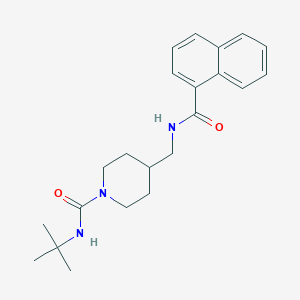
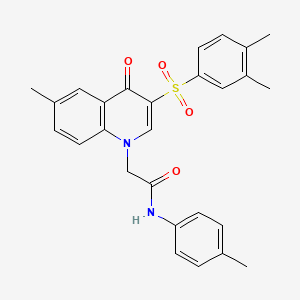


![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2574281.png)
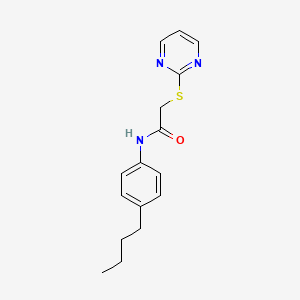
![1-Methylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2574283.png)
![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)
